molecular formula C15H18F3NO6S B2921270 tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate CAS No. 1909337-31-0

tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate

Cat. No.: B2921270
CAS No.: 1909337-31-0
M. Wt: 397.37
InChI Key: WDUJUJIXZGDUEA-UHFFFAOYSA-N
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Description

This compound is a benzopyran derivative featuring a trifluoromethanesulfonyloxy (triflate) group at the 8-position and a tert-butyl carbamate (Boc) protecting group at the 3-position. Benzopyran scaffolds are widely utilized in medicinal chemistry due to their structural versatility and bioactivity. The triflate group enhances electrophilicity, making the compound a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group provides amine protection during synthetic workflows .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-chromen-8-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO6S/c1-14(2,3)24-13(20)19-10-7-9-5-4-6-11(12(9)23-8-10)25-26(21,22)15(16,17)18/h4-6,10H,7-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUJUJIXZGDUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate (CAS No. 1909337-31-0) is a synthetic organic compound with a molecular formula of C15H18F3NO6S and a molecular weight of 397.37 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, including a trifluoromethanesulfonyloxy group and a carbamate moiety.

The compound's structure is characterized by the presence of a benzopyran ring system, which is known for its biological activity, particularly in pharmacology. The trifluoromethanesulfonyloxy group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethanesulfonyloxy group is known to facilitate nucleophilic attack, leading to the inhibition of enzymes involved in various metabolic pathways. This mechanism can result in significant biological effects, including anti-inflammatory and anticancer properties.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzopyran have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes that play crucial roles in disease pathways. For example, studies have highlighted its potential as an inhibitor of certain kinases involved in cancer progression.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

PropertyValue
Molecular FormulaC15H18F3NO6S
Molecular Weight397.37 g/mol
CAS Number1909337-31-0
Purity≥95%
Biological ActivityObservations
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Substituent Effects on Reactivity

Triflate vs. Other Leaving Groups
The triflate group (CF₃SO₃⁻) is a superior leaving group compared to mesylate (CH₃SO₃⁻) or tosylate (CH₃C₆H₄SO₃⁻). This property accelerates nucleophilic substitution reactions.

Leaving Group Relative Reaction Rate (vs. Triflate) Example Reaction Yield (%)
Triflate 1.0 (reference) 95
Mesylate 0.3 60
Tosylate 0.1 30

Data adapted from studies on aryl sulfonate reactivity in palladium-catalyzed cross-couplings .

Boc vs. Alternative Protecting Groups The Boc group offers stability under basic conditions but is cleaved under strong acids (e.g., TFA). Comparatively, the Fmoc group is base-labile, and the Cbz group requires hydrogenolysis.

Protecting Group Cleavage Conditions Stability Profile
Boc Strong acid (TFA) Stable to bases, nucleophiles
Fmoc Mild base (piperidine) Acid-sensitive
Cbz H₂/Pd-C Stable to acids, bases

Methodological Considerations for Compound Comparison

Virtual screening workflows rely on similarity metrics (e.g., Tanimoto coefficients, MACCS keys). Structural differences in triflate or Boc groups may significantly alter similarity scores, leading to divergent predictions in biological activity.

Stability and Environmental Impact

The trifluoromethanesulfonyl group contributes to environmental persistence due to C-F bond stability. Comparative studies show triflate-containing compounds exhibit half-lives 2–3 times longer than mesylate analogues in aqueous environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate?

  • Methodology :

  • Step 1 : Start with the benzopyran core structure. Introduce the trifluoromethanesulfonyloxy (triflate) group at the 8-position via nucleophilic substitution using triflic anhydride under anhydrous conditions .
  • Step 2 : Protect the amine group at the 3-position using tert-butyl carbamate (Boc) via a coupling reaction. Anhydrous tetrahydrofuran (THF) and catalysts like DCC (dicyclohexylcarbodiimide) are recommended for Boc protection .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify triflate and carbamate group positions. Anomalies in chemical shifts may indicate incomplete substitution or side reactions .
  • X-ray Crystallography : For solid-state analysis, grow single crystals in dichloromethane/hexane mixtures. Compare bond lengths and angles with similar carbamate derivatives to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 327.32 g/mol for analogous compounds) and isotopic patterns .

Q. What safety protocols are critical during handling?

  • Key Precautions :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., carbon monoxide or nitrogen oxides from decomposition) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential sensitization risks .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent Boc group cleavage .

Advanced Research Questions

Q. How does the trifluoromethanesulfonyloxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The triflate group acts as a superior leaving group compared to mesylates or tosylates due to the electron-withdrawing trifluoromethyl group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies show triflates react 10–100x faster than analogous sulfonates under Pd catalysis .
  • Contradiction Note : While triflates enhance reactivity, they are moisture-sensitive. Contradictory yields in literature may stem from trace water in solvents, which hydrolyzes the triflate group to hydroxyl .

Q. What strategies optimize stereochemical control in derivatives of this compound?

  • Experimental Design :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to introduce chirality at the benzopyran 3-position. Enantiomeric excess (ee) can exceed 90% under optimized H2_2 pressure (50 psi) .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems (e.g., tert-butanol/water) to resolve racemic mixtures during Boc deprotection .

Q. How does pH affect the stability of the Boc-protecting group in aqueous systems?

  • Stability Analysis :

  • Acidic Conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., HCl/dioxane), releasing CO2_2. Monitor by 1H^1H NMR for tert-butyl peak disappearance at 1.4 ppm .
  • Basic Conditions : Stable up to pH 10, but prolonged exposure to NaOH (>12 hours) degrades the carbamate. Use TLC to track decomposition .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites. Correlate with experimental substituent effects (e.g., triflate vs. tosylate leaving groups) .
  • Molecular Dynamics (MD) : Simulate solvation effects in THF or DMF to predict reaction pathways for SN2 vs. SN1 mechanisms .

Key Research Gaps and Contradictions

  • Stereoselectivity : Conflicting reports exist on enantioselective triflate substitutions. Some studies favor Pd catalysts, while others suggest Ni-based systems for higher ee .
  • Scalability : Pilot-scale synthesis (≥100 g) faces challenges in triflate group stability during distillation. Alternative protecting groups (e.g., Fmoc) are under investigation .

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